4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazol-2-yl core substituted with 4,7-dimethoxy groups, a 2-morpholinoethyl chain, and an acetylated benzamide moiety. Its hydrochloride salt enhances aqueous solubility, making it pharmaceutically relevant.
Properties
IUPAC Name |
4-acetyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S.ClH/c1-16(28)17-4-6-18(7-5-17)23(29)27(11-10-26-12-14-32-15-13-26)24-25-21-19(30-2)8-9-20(31-3)22(21)33-24;/h4-9H,10-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMIPMPBEVVMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a novel compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C24H28ClN3O5S
- Molecular Weight : 506.0 g/mol
- CAS Number : 1215513-44-2
The compound is hypothesized to exert its biological effects through several mechanisms, primarily involving:
- Histone Deacetylase Inhibition : Similar compounds have shown efficacy in inhibiting histone deacetylases (HDACs), leading to altered gene expression and potential antitumor effects .
- Cell Cycle Modulation : It may induce cell cycle arrest and apoptosis in cancer cells, as observed in related studies where HDAC inhibitors demonstrated significant antiproliferative activity .
Antitumor Activity
Research indicates that compounds with structural similarities to this compound exhibit potent antitumor properties. For instance:
- IC50 Values : Inhibition of HDACs has been reported with IC50 values ranging from 95.2 nM to 260.7 nM against various HDAC isoforms .
- Cell Lines Tested : Studies have demonstrated significant growth inhibition in various cancer cell lines including A2780 and HepG2, with potency exceeding that of established HDAC inhibitors like SAHA.
| Compound Name | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|
| NA (related compound) | 95.2 | A2780 | |
| NA (related compound) | 260.7 | HepG2 | |
| SAHA | 27.3 | A2780 | |
| SAHA | 19.5 | HepG2 |
Other Biological Activities
In addition to antitumor effects, the compound's potential for other biological activities is under investigation:
Case Studies
- Histone Deacetylase Inhibition in Cancer Therapy :
-
Comparative Analysis of Antiproliferative Effects :
- A comparative study of various benzamide derivatives revealed that those targeting HDACs had enhanced antiproliferative effects across multiple cancer cell lines, suggesting a promising therapeutic avenue for this compound.
Scientific Research Applications
1. Antimicrobial Properties:
Research indicates that compounds similar to 4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride exhibit promising antimicrobial activities. Various studies have evaluated the antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives of thiazole have shown significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
2. Anticancer Activity:
The compound's structural features suggest potential anticancer properties. Similar thiazole derivatives have been tested for their ability to inhibit cancer cell proliferation. For example, certain derivatives demonstrated cytotoxic effects against estrogen receptor-positive breast cancer cell lines (MCF7), indicating that modifications in the benzothiazole structure can enhance anticancer efficacy .
3. Mechanism of Action:
The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets, potentially modulating pathways related to cell growth and apoptosis. Molecular docking studies have been utilized to understand the binding affinities and interactions between these compounds and their biological targets .
Case Study 1: Antimicrobial Activity Evaluation
A study focused on synthesizing various thiazole derivatives, including those similar to this compound, evaluated their antimicrobial activity. The results indicated that certain derivatives displayed significant inhibitory effects against E. coli and S. aureus, suggesting that structural modifications can enhance antimicrobial potency .
Case Study 2: Anticancer Screening
Another study investigated the anticancer properties of thiazole-based compounds against MCF7 cells. The findings revealed that specific structural features were crucial for enhancing cytotoxicity, providing insights into how modifications can lead to improved therapeutic agents against breast cancer .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include benzamide and heterocyclic derivatives (e.g., thiazoles, triazoles) with varying substituents. Key comparisons:
Key Observations :
- Heterocyclic Core: The benzo[d]thiazole in the target compound contrasts with simpler thiazoles (e.g., nitazoxanide) or triazoles. The fused benzene ring in benzo[d]thiazole may enhance aromatic stacking interactions compared to monocyclic thiazoles .
- The morpholinoethyl chain introduces a basic nitrogen, enhancing solubility and enabling protonation in physiological conditions .
- Bioactivity : Unlike nitazoxanide (explicit PFOR inhibition), the target compound’s mechanism remains unconfirmed, though its amide and acetyl groups suggest interactions with enzymatic active sites .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling substituted benzothiazole amines with acyl chlorides or activated esters under reflux conditions. For example, a related benzamide derivative was synthesized by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine, followed by purification via chromatography and recrystallization . Optimization includes varying solvents (e.g., DMSO, ethanol), reaction times (12–24 hours), and catalysts (e.g., glacial acetic acid). Yield improvements (e.g., 65% in ) are achieved by adjusting stoichiometry and temperature gradients .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : X-ray crystallography confirms molecular packing via hydrogen bonds (e.g., N–H⋯N and C–H⋯F interactions) . Spectroscopic methods include:
- ¹H/¹³C NMR : To verify substituent positions and morpholinoethyl group integration.
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C–H bending .
- Elemental Analysis : Validates purity by matching calculated/observed C, H, N, S percentages .
Advanced Research Questions
Q. What experimental designs are used to evaluate the compound’s biological activity, particularly its enzyme inhibition potential?
- Methodological Answer : Target-specific assays (e.g., PFOR enzyme inhibition in anaerobic organisms) are conducted using spectrophotometric methods to monitor NADH oxidation . For cytotoxicity, IC₅₀ values are determined via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with dose-response curves spanning 0.1–100 μM . Positive controls (e.g., nitazoxanide) and structure-activity relationship (SAR) studies guide modifications to enhance potency .
Q. How can researchers resolve contradictions in reported synthesis yields or biological activity data across studies?
- Methodological Answer : Systematic reproducibility checks are essential:
- Reaction Replication : Use identical reagents (e.g., distilled pyridine vs. commercial grades) and monitor intermediates via TLC .
- Data Normalization : Compare bioactivity using standardized protocols (e.g., fixed cell lines, serum concentrations) .
- Statistical Analysis : Apply ANOVA to assess variability in enzymatic assays or cytotoxicity studies .
Q. What computational strategies are employed to predict and optimize the compound’s reactivity or binding affinity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states, while molecular docking (AutoDock Vina) predicts binding modes to targets like PFOR . Machine learning tools (e.g., ICReDD’s reaction path search) integrate experimental data to prioritize optimal reaction conditions or substituent modifications .
Q. How does the compound’s hydrogen-bonding network influence its stability and crystallinity?
- Methodological Answer : Hydrogen bonds (e.g., N1–H1⋯N2) form centrosymmetric dimers, enhancing thermal stability. Dynamic vapor sorption (DVS) assays quantify hygroscopicity, while differential scanning calorimetry (DSC) measures melting points (e.g., 141–143°C in ). Solubility is tested in polar/nonpolar solvents to correlate packing efficiency with bioavailability .
Q. What strategies are recommended for designing analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute morpholinoethyl with piperazine to enhance solubility .
- Metabolic Stability : Introduce fluorine atoms or trifluoromethyl groups (e.g., as in ) to reduce CYP450-mediated degradation .
- Prodrug Synthesis : Convert the acetyl group to a phosphate ester for enhanced membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
